molecular formula C8H6FNO4 B1588881 Methyl 2-fluoro-5-nitrobenzoate CAS No. 2965-22-2

Methyl 2-fluoro-5-nitrobenzoate

Cat. No. B1588881
CAS RN: 2965-22-2
M. Wt: 199.14 g/mol
InChI Key: JZLONOOYIXEAHM-UHFFFAOYSA-N
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Description

“Methyl 2-fluoro-5-nitrobenzoate” is a chemical compound with the empirical formula C8H6FNO4 . It has a molecular weight of 199.14 . This compound is used in early discovery research and is part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “Methyl 2-fluoro-5-nitrobenzoate” consists of a benzene ring with a nitro group (-NO2) and a fluorine atom attached to it. Additionally, a methyl ester group (-COOCH3) is also attached to the benzene ring .


Physical And Chemical Properties Analysis

“Methyl 2-fluoro-5-nitrobenzoate” is a solid compound . It has a density of 1.4±0.1 g/cm3, a boiling point of 302.8±27.0 °C at 760 mmHg, and a flash point of 136.9±23.7 °C . It is soluble in methanol .

Scientific Research Applications

  • Organic Chemistry : Compounds like this are often used in organic synthesis, where they can act as building blocks or intermediates in the creation of more complex molecules .

  • Medicinal Chemistry : Nitrobenzoates and fluoro compounds are frequently used in medicinal chemistry. They can be used in the synthesis of pharmaceuticals, where the nitro group can act as a bioisostere for various functionalities, and the fluoro group can improve the metabolic stability of the drug .

  • Material Science : Some nitrobenzoates have interesting properties that make them useful in material science. For example, they can be used in the creation of polymers or other materials .

  • Analytical Chemistry : Nitrobenzoates can be used as analytical reagents. For example, they might be used in colorimetric assays or other analytical techniques .

  • Environmental Science : Some nitrobenzoates are used in environmental science, for example in studies of degradation pathways of nitroaromatic compounds .

  • Biochemistry : Nitrobenzoates can be used in biochemistry, for example in studies of enzyme activity .

  • Organic Chemistry : Compounds like this are often used in organic synthesis, where they can act as building blocks or intermediates in the creation of more complex molecules .

  • Medicinal Chemistry : Nitrobenzoates and fluoro compounds are frequently used in medicinal chemistry. They can be used in the synthesis of pharmaceuticals, where the nitro group can act as a bioisostere for various functionalities, and the fluoro group can improve the metabolic stability of the drug .

  • Material Science : Some nitrobenzoates have interesting properties that make them useful in material science. For example, they can be used in the creation of polymers or other materials .

  • Analytical Chemistry : Nitrobenzoates can be used as analytical reagents. For example, they might be used in colorimetric assays or other analytical techniques .

  • Environmental Science : Some nitrobenzoates are used in environmental science, for example in studies of degradation pathways of nitroaromatic compounds .

  • Biochemistry : Nitrobenzoates can be used in biochemistry, for example in studies of enzyme activity .

Safety And Hazards

“Methyl 2-fluoro-5-nitrobenzoate” is classified as Acute Tox. 4 Oral according to the GHS07 classification . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Future Directions

“Methyl 2-fluoro-5-nitrobenzoate” is currently used in early discovery research as part of a collection of unique chemicals . Its future directions could involve further exploration of its potential uses in the synthesis of other chemicals, particularly given its structural similarities to other useful compounds .

properties

IUPAC Name

methyl 2-fluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLONOOYIXEAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459055
Record name METHYL 2-FLUORO-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-fluoro-5-nitrobenzoate

CAS RN

2965-22-2
Record name METHYL 2-FLUORO-5-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-Fluoro-5-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-5-nitrobenzoic acid 10-1 (5.22 g, 28.2 mmol) in methanol (30 mL) was added chlorotrimethylsilane 10-2 (6.00 g, 1.96 eq.). The reaction mixture was stirred under reflux during 16 h, then cooled down to room temperature, concentrated and the resulting precipitate was filtered off, washed with a small quantity of methanol, then heptane, to provide 4.36 g (78% yield) of 2-fluoro-5-nitro-benzoic acid methyl ester 10-3 as a white powder; m/z=200 (M+H)+.
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
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Quantity
30 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 2-fluoro-5-nitro-benzoic acid (3.702 g, 20 mmol) in anhydrous methanol (10.00 mL) was treated with 98% sulphuric acid and the solution was heated to reflux for 4 hours. The solvent was removed under vacuum and the residue was dissolved in ethyl acetate (50 mL). The solution was washed with saturated aqueous sodium bicarbonate (3×10 mL), brine until neutrality ant then water, and dried over anhydrous sodium sulphate. The solvent was removed under vacuum to afford a thick oil that started to crystallize. After adding n-hexane (3 mL) the crude was stored for 2 days in the fridge. The crystalline compound was filtered and washed with n-hexane to yield 3.147 g of the pure compound. By concentrating the mother liquors a second crop was obtained (390 mg) (y=89%).
Quantity
3.702 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Thionyl chloride (16 mL, 0.22 mol) was added dropwise to cooled (0° C.) methanol (250 mL). After the addition the resulting anhydrous methanolic HCl solution was poured into a flask containing 2-fluoro-5-nitrobenzoic acid (13.77 g, 74.39 mmol). The mixture so obtained was stirred overnight at rt. The reaction mixture was concentrated and the residue collected was purified by flash chromatography using a gradient [silica, 5-30% (700 mL), then 30-50% (1 L)], giving methyl 2-fluoro-5-nitrobenzoate.
Quantity
16 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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Quantity
13.77 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of 2-fluoro-5-nitrobenzoic acid (200 mg, 1.08 mmol) in 0.7 M HCl in methanol was stirred for 5 h. The mixture was concentrated yielding 210 mg (99%) of the title compound; which was used without further purification.
Quantity
200 mg
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reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
Y Manabe, M Yoshimura, K Sakamaki… - European Journal of …, 2017 - Wiley Online Library
… ), p-phenylenediamine (pPD), 1-chloro-2-nitro-4-(trifluoromethyl)benzene, 2-chloro-5-nitro-N-phenylbenzamide, 2-fluoro-5-nitro-N-phenylbenzamide, methyl 2-fluoro-5-nitrobenzoate, …
Number of citations: 8 onlinelibrary.wiley.com
WD Chandler, JJ Bergman… - Canadian Journal of …, 1971 - cdnsciencepub.com
A study is presented which shows how, in the Hems synthesis of two tri-ortho-substituted diphenyl ethers, the nature of the leaving group of the substrate is important in determining yield…
Number of citations: 8 cdnsciencepub.com
J Zhang, L Liu, Y Wang, C Wang, Y Guo, Z Yuan… - Analytica Chimica …, 2023 - Elsevier
… The MO distributions of LUMO is mainly in the electron withdrawing group (methyl 2-fluoro-5-nitrobenzoate). When the S 0 →S 1 transition occurs, the PET process follows. A complete …
Number of citations: 6 www.sciencedirect.com
SR Donohue, RF Dannals - Tetrahedron Letters, 2009 - Elsevier
… To start, ethyl 4-methyl-5-imidazolecarboxylate (6) and methyl 2-fluoro-5-nitrobenzoate (7) were identified as attractive precursors for generating imidazobenzodiazapine backbone (8), …
Number of citations: 19 www.sciencedirect.com
JFK Wilshire - Australian Journal of Chemistry, 1982 - CSIRO Publishing
1H nmr spectra of a wide variety of N-methyl, N-benzyl and N-aryl 2-substituted 4-nitroanilines, where the 2-substituent is an electron-withdrawing group, namely acetyl, cyano, formyl or …
Number of citations: 13 www.publish.csiro.au
K Fobi, E Ametsetor, RA Bunce - Molecules, 2023 - mdpi.com
… Model reactions of phenylacetamide with 2-nitrobenzaldehyde and methyl 2-fluoro-5-nitrobenzoate in DMF with K 2 CO 3 at 23 C suggested that aldol addition of the phenylacetamide …
Number of citations: 7 www.mdpi.com
S Bahmanyar, BC Borer, YM Kim, DM Kurtz… - Organic Letters, 2005 - ACS Publications
… Considering that methyl 2-fluoro-5-nitrobenzoate was unreactive (entry 13), the reactivity of the parent 2-fluoro-5-nitrobenzoate must stem from the coordinating power of the carboxylate …
Number of citations: 59 pubs.acs.org
S Liu, X Xu, Y Kang, Y Xiao… - Royal Society Open …, 2020 - royalsocietypublishing.org
… The compound methyl 2-fluoro-5-nitrobenzoate was identified to have the highest molecular weight, while benzene, 2-methylpropionic acid and 3-methyl-1-butanol had the smallest …
Number of citations: 37 royalsocietypublishing.org
YJ Lee, JR King, BC Chenna, SB Owens… - Journal of Chemical …, 2009 - Springer
… Synthesis: 5-[(E)-3-(thiophen-2-yl)acrylamido)-2-(bis(2-hydroxyethyl)amino]benzoic acid (2) is prepared in six steps from commercially available methyl 2-fluoro-5-nitrobenzoate (3) as …
Number of citations: 6 link.springer.com
CN McEwen, ED Inutan… - Journal of the …, 2020 - ACS Publications
… With vMAI, adding the 3-NBN matrix containing about 25% methyl-2-fluoro-5-nitrobenzoate or methyl-3-nitrobenzoate, compounds that sublime faster than 3-NBN alone, to a 500 fmol …
Number of citations: 9 pubs.acs.org

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